

A Comparative Guide to the Reproducibility of N-Methyl-1-deoxynojirimycin Experiments

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Compound of Interest

Compound Name: *N-Methylmoranoline*

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This guide provides a comparative analysis of experimental data on N-Methyl-1-deoxynojirimycin, a compound more formally known as N-methyl-1-deoxynojirimycin (N-MDNJ) or sometimes referred to by the parent compound's name, Moranoline. The focus is on the reproducibility of its synthesis and its biological activity as an α -glucosidase inhibitor. This document summarizes key quantitative data from various studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in evaluating and designing their own experiments.

Executive Summary

N-Methyl-1-deoxynojirimycin is a member of the iminosugar class of compounds, which are potent inhibitors of glycosidases.^[1] The N-alkylation of the parent compound, 1-deoxynojirimycin (DNJ), has been a common strategy to modulate its biological activity and pharmacokinetic properties.^{[2][3]} This guide compiles and compares data from multiple studies on N-MDNJ and related N-alkylated derivatives to assess the consistency of reported findings. While direct reproducibility is influenced by variations in experimental setups, a comparative analysis of reported data provides valuable insights into the robustness of these findings.

Data Presentation: Synthesis and Biological Activity

The reproducibility of the synthesis of N-alkylated deoxynojirimycin derivatives can be assessed by comparing the reported yields and purity from different studies. Similarly, the

consistency of their biological activity is evaluated by comparing their half-maximal inhibitory concentrations (IC50) against α -glucosidase.

Table 1: Comparison of Synthesis Yields for N-Alkylated Deoxynojirimycin Derivatives

Compound	N-Substituent	Synthesis Method Highlights	Reported Yield (%)	Purity (%)	Reference
4	-(CH2)5-O-Chrysin	Reductive amination	37	97	[4]
5	-(CH2)8-O-Chrysin	Reductive amination	36	97	[4]
18a	4-hydroxy-3-methoxybenzyl	Reductive amination	Not explicitly stated for final compound	92-98	[3]
18b	3-bromo-4-hydroxy-5-methoxybenzyl	Reductive amination	Not explicitly stated for final compound	92-98	[3]
27	Cinnamic acid derivative with C4 linker	Multi-step synthesis involving alkylation	Not explicitly stated for final compound	91.5	[5]
43	2'-hydroxychalcone derivative with C5 linker	Multi-step synthesis involving alkylation	Not explicitly stated for final compound	>95 (assumed)	[5]

Note: Direct comparison of yields is challenging due to the multi-step nature of the syntheses and variations in reporting. However, the reported purities are generally high, suggesting that the final compounds can be obtained in a highly pure form.

Table 2: Comparative in vitro α -Glucosidase Inhibitory Activity (IC₅₀) of N-Substituted Deoxynojirimycin Derivatives

Compound	N-Substituent	Enzyme Source	IC50 (μM)	Reference Compound	Reference IC50 (μM)	Reference
DNJ	-H	Not specified	155 ± 15	-	-	[2]
N-MDNJ	-CH3	Rat intestinal epithelial cells	Similar inhibition to DNJ	DNJ	Not specified	[6] [7]
18a	4-hydroxy-3-methoxybenzyl	Not specified	207 ± 110	Acarbose	353 ± 90	[3]
18b	3-bromo-4-hydroxy-5-methoxybenzyl	Not specified	276 ± 130	Acarbose	353 ± 90	[3]
27	Cinnamic acid derivative with C4 linker	Not specified	559.3 ± 0.28	Acarbose	822.0 ± 1.5	[5]
43	2'-hydroxychalcone derivative with C5 linker	Not specified	30.0 ± 0.60	Acarbose	822.0 ± 1.5	[5]

6	-(CH ₂) ₆ - NH-(4- azido-2- nitrophenyl)	ER α- glucosidas e I	0.017	NB-DNJ	Not specified	[8]
4	-(CH ₂) ₅ -O- Chrysin	α- glucosidas e	Not specified	1- deoxynojiri mycin	8.15 ± 0.12	[4]
5	-(CH ₂) ₈ -O- Chrysin	α- glucosidas e	Not specified	1- deoxynojiri mycin	8.15 ± 0.12	[4]
NB-DNJ	-Butyl	Whitefly (Bemisia tabaci)	Less potent than DNJ	DNJ	More potent than NB-DNJ	[9]
NN-DNJ	-Nonyl	Whitefly (Bemisia tabaci)	Less potent than DNJ	DNJ	More potent than NB-DNJ	[9]

Note: The IC₅₀ values show variability depending on the N-substituent and the specific α-glucosidase enzyme used in the assay. This highlights the importance of using standardized assays for direct comparison. However, the general trends, such as the increased potency with certain hydrophobic N-substituents, appear to be consistent across different studies.[3][5] Kinetic studies have consistently shown that these compounds act as competitive inhibitors of α-glucosidase.[2][5]

Experimental Protocols

To ensure the reproducibility of experimental results, detailed and standardized protocols are crucial. Below are generalized methodologies for the synthesis of N-alkylated deoxynojirimycin derivatives and the in vitro α-glucosidase inhibition assay, based on the reviewed literature.

Synthesis of N-Alkylated Deoxynojirimycin Derivatives (General Protocol)

A common and reproducible method for the synthesis of N-alkylated deoxynojirimycin derivatives is through reductive amination.

Materials:

- 1-Deoxynojirimycin (DNJ)
- Aldehyde or ketone corresponding to the desired N-substituent
- Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
- Solvent (e.g., methanol, dichloromethane)
- Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

- Dissolve 1-deoxynojirimycin in the chosen solvent.
- Add the corresponding aldehyde or ketone to the solution.
- Stir the mixture at room temperature for a specified period to allow for the formation of the imine intermediate.
- Add the reducing agent portion-wise to the reaction mixture.
- Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Quench the reaction by adding a suitable reagent (e.g., water or a mild acid).
- Extract the product with an organic solvent.
- Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
- Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

In Vitro α -Glucosidase Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the α -glucosidase inhibitory activity of N-alkylated deoxynojirimycin derivatives.

Materials:

- α -Glucosidase from a specified source (e.g., baker's yeast, mammalian intestine)
- Substrate: p-nitrophenyl- α -D-glucopyranoside (pNPG)
- Test compounds (N-alkylated deoxynojirimycin derivatives)
- Positive control (e.g., Acarbose, 1-Deoxynojirimycin)
- Phosphate buffer (pH 6.8)
- Sodium carbonate (Na_2CO_3) solution to stop the reaction
- 96-well microplate
- Microplate reader

Procedure:

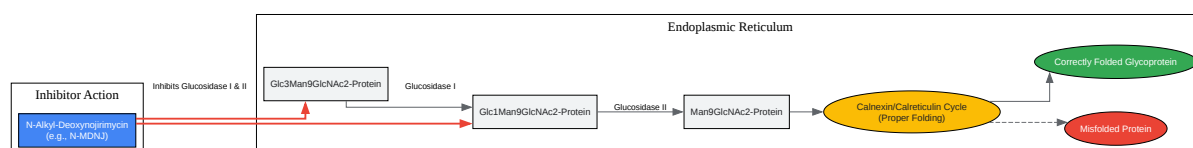
- Prepare serial dilutions of the test compounds and the positive control in the phosphate buffer.
- In a 96-well plate, add a specific volume of the α -glucosidase solution to each well.
- Add the test compound or control solution to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
- Incubate the plate at the same temperature for a set time (e.g., 20 minutes).

- Stop the reaction by adding the sodium carbonate solution.
- Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. A detailed protocol can be found in the work by Dineshkumar et al.[10]

Mandatory Visualization

Signaling Pathway: Inhibition of Glycoprotein Processing

N-alkylated deoxynojirimycin derivatives primarily exert their biological effects by inhibiting α -glucosidases, key enzymes in the processing of N-linked glycoproteins in the endoplasmic reticulum. This inhibition disrupts the proper folding of viral and cellular glycoproteins.

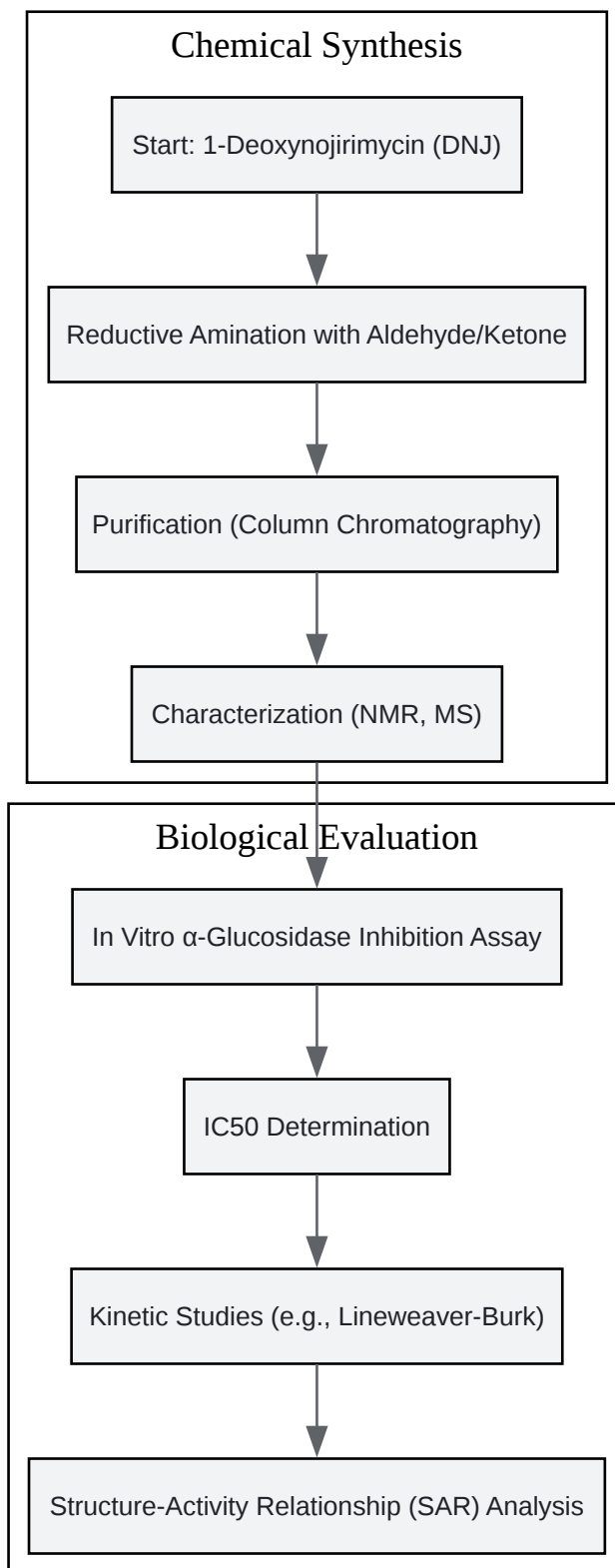


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Caption: Inhibition of ER α -glucosidases by N-alkyl-deoxynojirimycin derivatives.

Experimental Workflow: Evaluation of α -Glucosidase Inhibitors

The following workflow outlines the typical steps involved in the synthesis and biological evaluation of novel N-alkylated deoxynojirimycin derivatives as α -glucosidase inhibitors.



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Caption: A typical experimental workflow for synthesizing and evaluating α -glucosidase inhibitors.

Conclusion

The reproducibility of experiments involving N-Methyl-1-deoxynojirimycin and its N-alkylated analogs is generally good, particularly concerning the synthesis of highly pure compounds. However, direct comparison of biological activity data, such as IC₅₀ values, requires careful consideration of the specific experimental conditions used in each study. Variations in enzyme source, substrate concentration, and incubation times can lead to different absolute values. Despite these variations, the overall structure-activity relationships appear consistent across multiple reports, indicating that the observed trends in inhibitory potency are robust. For researchers aiming to build upon existing work, adherence to detailed and standardized protocols, such as those outlined in this guide, is paramount for ensuring the reproducibility and comparability of their findings.

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